molecular formula C6H4BrFO2S B2458998 Methyl 4-bromo-5-fluorothiophene-2-carboxylate CAS No. 1266112-22-4

Methyl 4-bromo-5-fluorothiophene-2-carboxylate

Cat. No.: B2458998
CAS No.: 1266112-22-4
M. Wt: 239.06
InChI Key: DYLITJFSXJSIRJ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-fluorothiophene-2-carboxylate is an organic compound with the molecular formula C6H4BrFO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-5-fluorothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination and fluorination of thiophene derivatives, followed by esterification. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The esterification step involves reacting the carboxylic acid derivative with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the thiophene ring .

Scientific Research Applications

Methyl 4-bromo-5-fluorothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-fluorothiophene-2-carboxylate depends on its specific applicationThe bromine and fluorine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis to release the active carboxylic acid .

Comparison with Similar Compounds

Methyl 4-bromo-5-fluorothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

    Methyl 4-bromo-2-thiophenecarboxylate: Lacks the fluorine atom, which can affect its reactivity and applications.

    Methyl 5-fluoro-2-thiophenecarboxylate:

    Methyl 4-chloro-5-fluorothiophene-2-carboxylate: Contains a chlorine atom instead of bromine, which can influence its reactivity and interactions.

The presence of both bromine and fluorine atoms in this compound makes it unique and valuable for specific applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

methyl 4-bromo-5-fluorothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLITJFSXJSIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266112-22-4
Record name methyl 4-bromo-5-fluorothiophene-2-carboxylate
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